molecular formula C14H10Cl4 B3027009 Benzene, 1,3-dichloro-4-((2,6-dichlorophenyl)methyl)-2-methyl- CAS No. 121107-47-9

Benzene, 1,3-dichloro-4-((2,6-dichlorophenyl)methyl)-2-methyl-

Cat. No.: B3027009
CAS No.: 121107-47-9
M. Wt: 320 g/mol
InChI Key: WQCFXZHBWZFDAX-UHFFFAOYSA-N
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Description

Benzene, 1,3-dichloro-4-((2,6-dichlorophenyl)methyl)-2-methyl- is a complex organic compound characterized by the presence of multiple chlorine atoms and a methyl group attached to a benzene ring. This compound is part of the chlorobenzene family, known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,3-dichloro-4-((2,6-dichlorophenyl)methyl)-2-methyl- typically involves the chlorination of benzene derivatives. One common method is the Sandmeyer reaction, where 3-chloroaniline undergoes diazotization followed by a substitution reaction with copper(I) chloride to introduce the chlorine atoms . Another approach involves the isomerization of other dichlorobenzenes at high temperatures .

Industrial Production Methods

Industrial production of this compound often relies on the chlorination of benzene in the presence of a catalyst, such as iron(III) chloride, to achieve the desired substitution pattern. The process is carefully controlled to ensure the selective introduction of chlorine atoms at the specified positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3-dichloro-4-((2,6-dichlorophenyl)methyl)-2-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic aromatic substitution due to the electron-withdrawing effect of the chlorine atoms.

    Oxidation Reactions: Can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms or the reduction of other functional groups present.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of a polar aprotic solvent.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

Benzene, 1,3-dichloro-4-((2,6-dichlorophenyl)methyl)-2-methyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,3-dichloro-4-((2,6-dichlorophenyl)methyl)-2-methyl- involves its interaction with various molecular targets. The chlorine atoms and the methyl group influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichlorobenzene: An isomer with similar chemical properties but different substitution patterns.

    1,4-Dichlorobenzene: Another isomer with chlorine atoms at different positions on the benzene ring.

    2,4-Dichlorotoluene: A compound with a similar structure but different substitution pattern.

Uniqueness

Benzene, 1,3-dichloro-4-((2,6-dichlorophenyl)methyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,3-dichloro-4-[(2,6-dichlorophenyl)methyl]-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4/c1-8-11(15)6-5-9(14(8)18)7-10-12(16)3-2-4-13(10)17/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCFXZHBWZFDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)CC2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074476
Record name Benzene, 1,3-dichloro-4-[(2,6-dichlorophenyl)methyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121107-47-9
Record name Benzene, 1,3-dichloro-4-((2,6-dichlorophenyl)methyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-4-[(2,6-dichlorophenyl)methyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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